N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Descripción general

Descripción

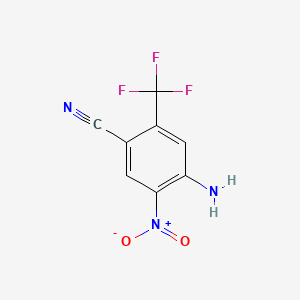

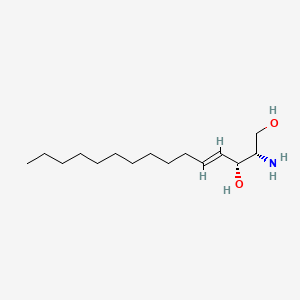

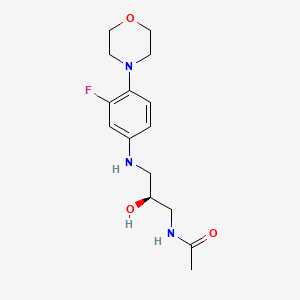

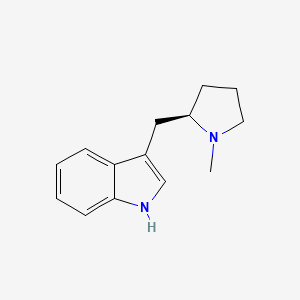

“N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is a compound with the molecular formula C11H12N2O3 . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of “N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide” consists of an indole ring substituted with a methoxy group at the 5-position and a hydroxy group at the 2-position . The indole ring is further substituted with an acetamide group via an ethyl linker .Aplicaciones Científicas De Investigación

Application in Plant Biology

Specific Scientific Field

Summary of the Application

2-Hydroxymelatonin (2-OHM) is a predominant hydroxylated melatonin metabolite in plants. It plays a significant role in the production of reactive oxygen species (ROS), leading to premature senescence in plants .

Methods of Application or Experimental Procedures

In the study, Arabidopsis plants were treated with either melatonin or 2-OHM to examine ROS production. The phenotypes associated with transgenic tobacco overexpressing the rice M2H gene were also studied .

Results or Outcomes

The study demonstrated that 2-OHM treatment induced ROS production, whereas melatonin did not. This ROS production from 2-OHM treatment occurred in old Arabidopsis leaves in darkness, consistent with an ethylene-mediated senescence mechanism .

Application in Cancer Research

Specific Scientific Field

Summary of the Application

2-Hydroxymelatonin exhibits potent anti-cancer activity against human colorectal cancer cells. It induces apoptosis and inhibits epithelial-mesenchymal transition (EMT) .

Methods of Application or Experimental Procedures

The cytotoxic effects of 2-hydroxymelatonin and melatonin were compared using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on various colorectal cancer cell lines .

Results or Outcomes

2-Hydroxymelatonin had a much stronger cytotoxic effect than melatonin on colorectal cancer cells. It induced apoptosis and inhibited the invasive ability of the cells .

Application in Antioxidant Research

Specific Scientific Field

Antioxidant Research and Biochemistry

Summary of the Application

Melatonin and its metabolites, including 2-hydroxymelatonin, are being studied for their antioxidant properties and their protective effects against oxidative stress in both mammals and plants .

Methods of Application or Experimental Procedures

The antioxidant properties of 2-hydroxymelatonin are typically studied using various biochemical assays that measure the ability of the compound to neutralize reactive oxygen species .

Results or Outcomes

While specific results can vary depending on the experimental conditions, overall, 2-hydroxymelatonin has been found to exhibit significant antioxidant activity, helping to protect cells from damage caused by oxidative stress .

Application in Neuroprotection

Specific Scientific Field

Neuroscience and Neuroprotection

Summary of the Application

2-Hydroxymelatonin, as a metabolite of melatonin, may have neuroprotective properties. Melatonin is known to cross the blood-brain barrier and exert neuroprotective effects, and its metabolites, including 2-hydroxymelatonin, are thought to contribute to these effects .

Methods of Application or Experimental Procedures

The neuroprotective effects of 2-hydroxymelatonin can be studied using various experimental models, including in vitro studies with cultured neurons and in vivo studies with animal models .

Results or Outcomes

While specific results can vary depending on the experimental conditions, overall, research in this area could lead to new insights into the mechanisms that underlie neuroprotection and potential new treatments for neurodegenerative disorders .

Application in Aging Research

Specific Scientific Field

Gerontology and Aging Research

Summary of the Application

2-Hydroxymelatonin, as a metabolite of melatonin, may have anti-aging properties. Melatonin is known to have antioxidant properties and has been studied for its potential role in slowing the aging process. As a metabolite of melatonin, 2-hydroxymelatonin may also contribute to these anti-aging effects .

Methods of Application or Experimental Procedures

The anti-aging effects of 2-hydroxymelatonin can be studied using various experimental models, including in vitro studies with cultured cells and in vivo studies with animal models .

Results or Outcomes

While specific results can vary depending on the experimental conditions, overall, research in this area could lead to new insights into the mechanisms that underlie aging and potential new treatments for age-related disorders .

Propiedades

IUPAC Name |

N-[2-(2-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEAUFSGHUWAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)